molecular formula C17H23NO4 B4825375 4-(Tert-butyl)cyclohexyl 3-nitrobenzoate

4-(Tert-butyl)cyclohexyl 3-nitrobenzoate

Cat. No.: B4825375
M. Wt: 305.4 g/mol
InChI Key: FTNNNHBJFVNQNB-UHFFFAOYSA-N
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Description

4-(Tert-butyl)cyclohexyl 3-nitrobenzoate is an ester derivative of 3-nitrobenzoic acid, characterized by a bulky tert-butyl-substituted cyclohexyl group. Its molecular formula is C₁₇H₂₃NO₄, with a molecular weight of 305.37 g/mol. The compound combines a nitro group (electron-withdrawing) and a sterically hindered cyclohexyl-tert-butyl moiety, which influences its reactivity, stability, and applications in organic synthesis and materials science.

Properties

IUPAC Name

(4-tert-butylcyclohexyl) 3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-17(2,3)13-7-9-15(10-8-13)22-16(19)12-5-4-6-14(11-12)18(20)21/h4-6,11,13,15H,7-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNNNHBJFVNQNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-butyl)cyclohexyl 3-nitrobenzoate typically involves the esterification of 4-(Tert-butyl)cyclohexanol with 3-nitrobenzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-(Tert-butyl)cyclohexyl 3-nitrobenzoate may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are used to facilitate the esterification reaction. The reaction conditions are optimized to ensure high conversion rates and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butyl)cyclohexyl 3-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid and alcohol using acidic or basic hydrolysis.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Reduction: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 4-(Tert-butyl)cyclohexyl 3-aminobenzoate.

    Reduction: 4-(Tert-butyl)cyclohexanol and 3-nitrobenzoic acid.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

4-(Tert-butyl)cyclohexyl 3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Tert-butyl)cyclohexyl 3-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Differences
4-(Tert-butyl)cyclohexyl 3-nitrobenzoate C₁₇H₂₃NO₄ 305.37 Ester, nitro, cyclohexyl-tert-butyl Reference compound
tert-Butyl 3-methoxy-4-nitrobenzoate C₁₂H₁₅NO₅ 253.25 Ester, nitro, methoxy Methoxy substituent at position 3; no cyclohexyl group
Ethyl 4-nitrobenzoate C₉H₉NO₄ 195.17 Ester, nitro Smaller ethyl ester; no steric hindrance
4-(4-(tert-butyl)cyclohexyl)pyridine C₁₅H₂₁N 215.34 Pyridine, cyclohexyl-tert-butyl Nitro group replaced with pyridine ring

Physicochemical Properties

  • Stability :

    • The tert-butyl and cyclohexyl groups in 4-(Tert-butyl)cyclohexyl 3-nitrobenzoate enhance steric protection, likely improving stability under standard conditions compared to smaller esters like ethyl 4-nitrobenzoate .
    • Nitro-containing compounds (e.g., tert-butyl 3-methoxy-4-nitrobenzoate) are generally heat- and shock-sensitive, a trait shared with the target compound .
  • Solubility and Reactivity :

    • The bulky tert-butylcyclohexyl group may reduce solubility in polar solvents compared to ethyl or methoxy derivatives.
    • In contrast, pyridine analogs (e.g., 4-(4-(tert-butyl)cyclohexyl)pyridine) exhibit distinct electronic properties due to the aromatic nitrogen, enabling participation in coordination chemistry or catalysis .

Research Findings and Data

Spectroscopic Data

  • NMR Trends : Pyridine derivatives (e.g., 4-(tert-butyl)cyclohexylpyridine) show distinct ¹³C NMR shifts (e.g., δ 159.0 for aromatic carbons), whereas nitrobenzoates exhibit characteristic nitro-group signals near δ 150 ppm in ¹³C spectra .
  • Mass Spectrometry : LCMS data for tert-butyl carbamates (e.g., [M-Boc+H]⁺ = 266) suggest similar fragmentation patterns for tert-butyl-containing compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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